

# Application Notes and Protocols for Fmoc-9-aminononanoic Acid

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## Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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## Introduction

**Fmoc-9-aminononanoic acid** is a versatile bifunctional molecule widely utilized in peptide synthesis, drug development, and biotechnology.[1][2] It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus and a carboxylic acid at the end of a nine-carbon aliphatic chain. This structure makes it an ideal linker and spacer in various bioconjugation applications. The Fmoc group provides a temporary protecting group for the amine, which can be easily removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[3][4] The terminal carboxylic acid allows for coupling to amines, while the nine-carbon chain provides a flexible, hydrophobic spacer.

This document provides detailed application notes and protocols for the effective use of **Fmoc-9-aminononanoic acid** in key research and development areas.

## Physicochemical Properties and Specifications

Quantitative data for commercially available **Fmoc-9-aminononanoic acid** is summarized in the table below. High purity of the starting material is crucial for the successful synthesis of peptides and other conjugates, as impurities can lead to side reactions and difficult purification steps.[1][5]

Property	Specification	Reference
Molecular Formula	C <sub>24</sub> H <sub>29</sub> NO <sub>4</sub>	[1]
Molecular Weight	395.5 g/mol	[1]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥ 98%	[1][5]
Melting Point	124 - 128 °C	[1]
Solubility	Soluble in DMF, DCM, and other common organic solvents	[6]
Storage	Store at 2-8 °C, desiccated	[1]

## Key Applications

**Fmoc-9-aminononanoic acid** is a valuable tool in several advanced research areas:

- Solid-Phase Peptide Synthesis (SPPS): As a building block to introduce a long, flexible spacer within a peptide sequence.[1][2]
- PROTAC (Proteolysis Targeting Chimera) Synthesis: Employed as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[3][7]
- Surface Modification: Used to create self-assembled monolayers (SAMs) on various substrates, presenting a reactive amine group after Fmoc deprotection for further functionalization.[8][9]
- Drug Delivery: Incorporated into drug delivery systems to enhance stability and bioavailability.[1]
- Bioconjugation: Facilitates the attachment of peptides to other biomolecules.[1][2]

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of **Fmoc-9-aminononanoic acid** into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amide peptides).

Materials:

- Fmoc-Rink Amide resin
- **Fmoc-9-aminononanoic acid**
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water, deionized
- Diethyl ether, cold
- Solid-phase synthesis vessel
- Shaker or rocker

Protocol:

- Resin Swelling:
  - Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
- Fmoc Deprotection:
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate for 5 minutes and drain.
  - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
- Coupling of **Fmoc-9-aminononanoic acid**:
  - Prepare the coupling solution: Dissolve **Fmoc-9-aminononanoic acid** (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
  - Add the coupling solution to the deprotected resin.
  - Agitate for 1-2 hours at room temperature.
  - To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  - Drain the coupling solution and wash the resin with DMF (3 x 1 min).
- Peptide Chain Elongation:
  - Repeat steps 2 and 3 with the subsequent Fmoc-amino acids until the desired peptide sequence is assembled.
- Final Fmoc Deprotection:
  - Perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:

- Wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
- Dry the peptide under vacuum.

Expected Outcomes:

The following table provides illustrative data on the impact of starting material purity on the final peptide yield and purity.

Fmoc-9-aminononanoic Acid Purity	Crude Peptide Purity (by HPLC)	Overall Yield (Illustrative)
95%	~50-60%	Moderate
≥ 98%	>70%	Good
Recrystallized (>99.5%)	>85%	High

## Synthesis of a PROTAC using Fmoc-9-aminononanoic Acid as a Linker

This protocol provides a general workflow for the synthesis of a PROTAC, where **Fmoc-9-aminononanoic acid** serves as the alkyl chain linker. This example assumes a solid-phase synthesis approach.

Conceptual Workflow:

The synthesis involves the sequential coupling of the E3 ligase ligand, the **Fmoc-9-aminononanoic acid** linker, and the target protein ligand to a solid support.

Protocol:

- Immobilization of E3 Ligase Ligand:
  - Select a suitable resin (e.g., Wang resin) and couple the E3 ligase ligand (e.g., a thalidomide analog with a free carboxylic acid) to the resin using standard coupling reagents (e.g., DIC/OxymaPure®).
- Linker Attachment:
  - Deprotect the functional group on the resin-bound E3 ligase ligand that will be used for linker attachment.
  - Couple **Fmoc-9-aminononanoic acid** to the deprotected E3 ligase ligand using standard coupling conditions (e.g., HATU/DIPEA in DMF).
- Fmoc Deprotection of the Linker:
  - Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF.
- Coupling of Target Protein Ligand:
  - Couple the target protein ligand (containing a carboxylic acid) to the free amine of the linker using standard coupling reagents.
- Cleavage from Resin:
  - Cleave the fully assembled PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O).
- Purification:
  - Purify the crude PROTAC using preparative HPLC to obtain the final product.

## Surface Modification with Fmoc-9-aminononanoic Acid

This protocol describes the formation of a self-assembled monolayer (SAM) of **Fmoc-9-aminononanoic acid** on a gold surface, followed by Fmoc deprotection to expose a reactive amine surface.

Materials:

- Gold-coated substrate (e.g., glass slide, silicon wafer)
- **Fmoc-9-aminononanoic acid**
- Ethanol, absolute
- DMF
- Piperidine
- Clean, inert gas (e.g., nitrogen or argon)

Protocol:

- Substrate Preparation:
  - Clean the gold substrate thoroughly, for example, by sonicating in ethanol and then water, followed by drying under a stream of nitrogen. An oxygen plasma treatment can also be used to ensure a clean, reactive surface.
- Formation of the Self-Assembled Monolayer (SAM):
  - Prepare a 1 mM solution of **Fmoc-9-aminononanoic acid** in absolute ethanol.
  - Immerse the clean gold substrate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
  - Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
  - Dry the substrate under a stream of nitrogen.

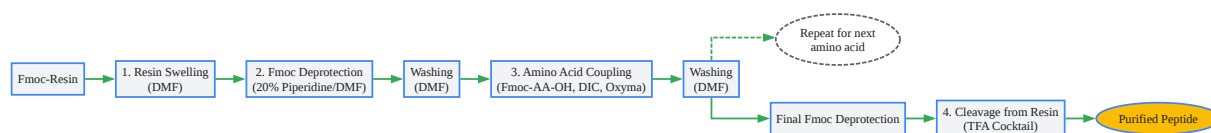
- Fmoc Deprotection on the Surface:
  - Immerse the SAM-coated substrate in a solution of 20% piperidine in DMF for 30 minutes at room temperature.
  - Rinse the substrate thoroughly with DMF, followed by ethanol.
  - Dry the substrate under a stream of nitrogen.

#### Surface Characterization:

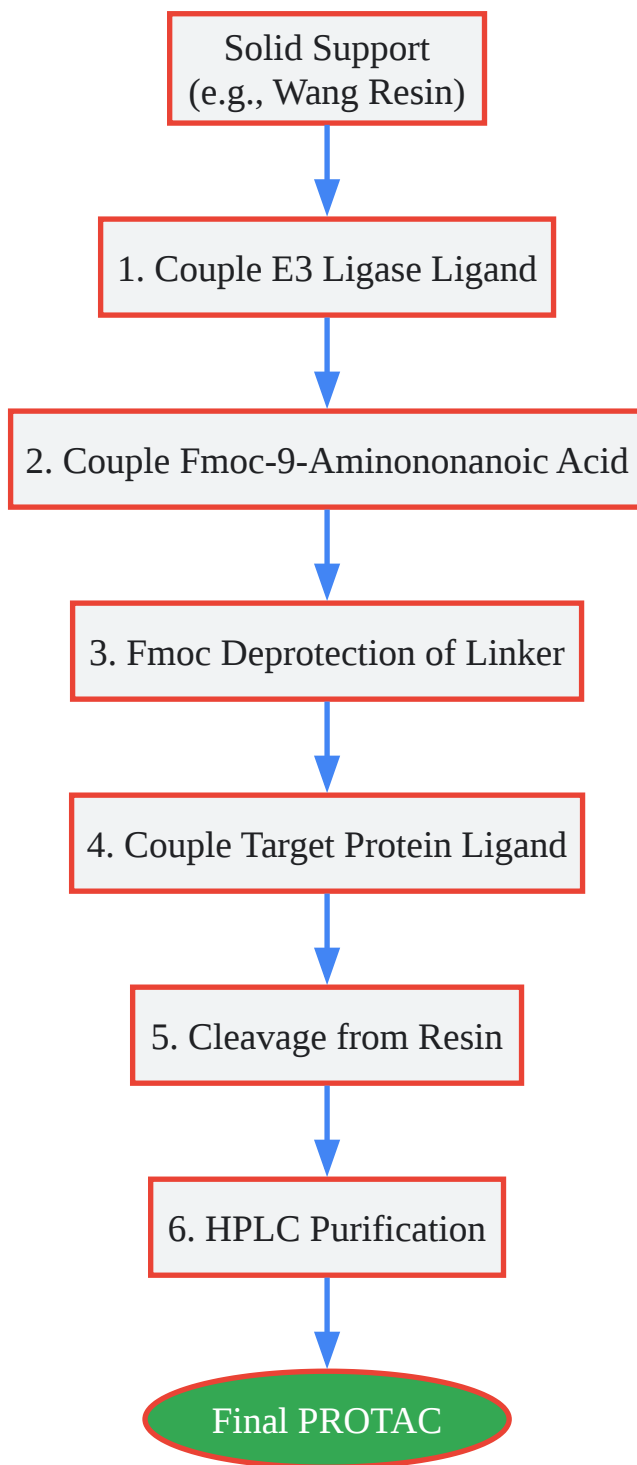
The resulting amine-terminated surface can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the monolayer.

## Visualizations





## Solid-Phase Synthesis

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